2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
- This compound is a member of the pyrimidine family, characterized by its fused pyrimidine and piperazine rings.
- Its chemical structure consists of a pyrimidine core substituted with a 2-chloro-6-fluorobenzoyl group and two piperazine moieties.
- The compound’s systematic name is quite a mouthful, but it reflects its precise arrangement of atoms.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a pyrimidine scaffold and introduce the necessary substituents.
Reaction Conditions: Specific reaction conditions may vary, but key steps include coupling the pyrimidine precursor with the 2-chloro-6-fluorobenzoyl group and subsequent piperazine substitutions.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with reducing agents (such as hydrazine) or undergo nucleophilic substitution reactions.
Major Products: Depending on the reaction, products could include derivatives with altered substituents or cleavage of the piperazine rings.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: It might serve as a pharmacophore for drug design, targeting specific receptors or enzymes.
Medicine: Investigate its potential as an antitubercular agent or explore other therapeutic applications.
Industry: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes in cells.
Pathways: It may affect metabolic pathways, signal transduction, or cellular processes.
Further Studies Needed: Detailed studies are essential to unravel its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents sets it apart from related pyrimidines.
Similar Compounds: Other pyrimidine derivatives, such as pyrazinamide, 1-(4-fluorobenzyl)piperazine, and structurally related compounds, can be compared.
Properties
Molecular Formula |
C21H26ClFN6O |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClFN6O/c1-15-14-18(27-8-6-26(2)7-9-27)25-21(24-15)29-12-10-28(11-13-29)20(30)19-16(22)4-3-5-17(19)23/h3-5,14H,6-13H2,1-2H3 |
InChI Key |
XDDWOFMUEKRBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCN(CC4)C |
Origin of Product |
United States |
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